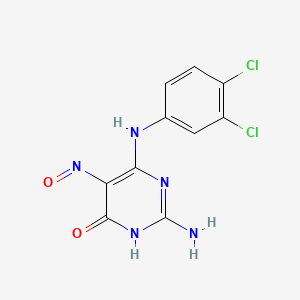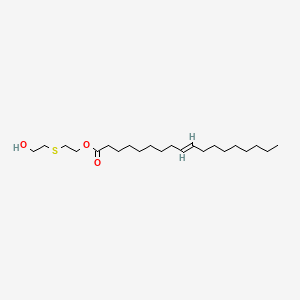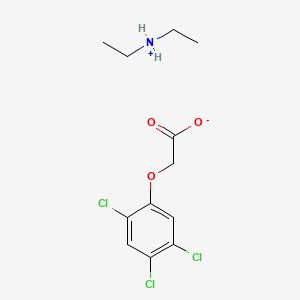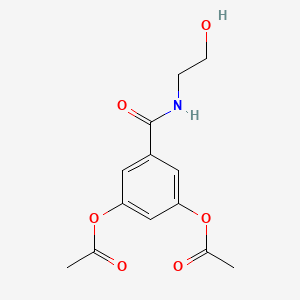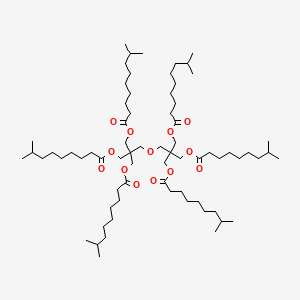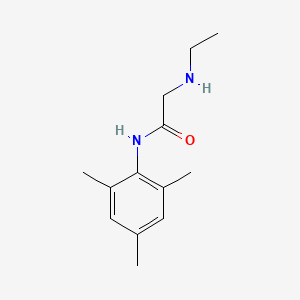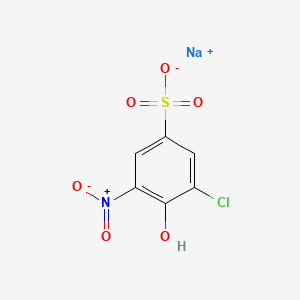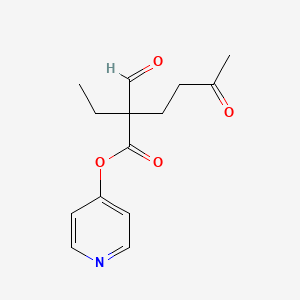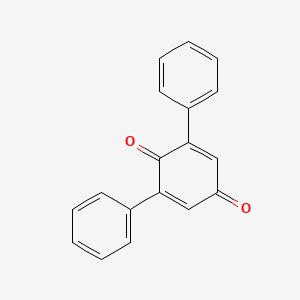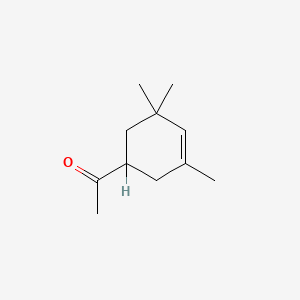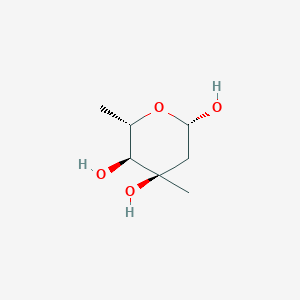
Mycarose beta-L-pyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mycarose beta-L-pyranose is a deoxysugar, a type of sugar molecule that lacks one or more oxygen atoms compared to regular sugars. It is a structural component of certain antibiotics and plays a crucial role in their biological activity. The compound is characterized by its six-membered pyranose ring structure, which is a common feature in many naturally occurring sugars.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mycarose beta-L-pyranose typically involves the reduction of a precursor sugar molecule, such as glucose or galactose. This reduction process replaces one or more hydroxyl groups with hydrogen atoms. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the pyranose ring structure.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through microbial fermentation. Specific strains of bacteria or fungi are genetically engineered to produce the compound in large quantities. The fermentation process is followed by purification steps to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Mycarose beta-L-pyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or acids.
Reduction: Further reduction can lead to the formation of fully deoxygenated sugars.
Substitution: Hydroxyl groups in the molecule can be substituted with other functional groups, such as amino or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like methyl iodide or ammonia can be used for substitution reactions.
Major Products
The major products formed from these reactions include various lactones, acids, and fully deoxygenated sugars, which have different applications in pharmaceuticals and other industries.
Wissenschaftliche Forschungsanwendungen
Mycarose beta-L-pyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in the biosynthesis of antibiotics and other secondary metabolites.
Medicine: this compound is a component of certain antibiotics, enhancing their efficacy and stability.
Industry: It is used in the production of various fine chemicals and as a precursor for other valuable compounds.
Wirkmechanismus
The mechanism by which Mycarose beta-L-pyranose exerts its effects involves its incorporation into the structure of antibiotics. The compound interacts with bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antibacterial effects. The molecular targets include specific sites on the ribosome where the sugar moiety binds, blocking the tunnel that channels nascent peptides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-cladinose: Another deoxysugar found in macrolide antibiotics.
D-desosamine: A deoxysugar that is also a component of certain antibiotics.
Uniqueness
Mycarose beta-L-pyranose is unique due to its specific structural configuration and its role in enhancing the biological activity of antibiotics. Unlike other deoxysugars, it has a distinct beta-L-pyranose ring structure, which contributes to its unique properties and applications.
Eigenschaften
CAS-Nummer |
1195719-45-9 |
|---|---|
Molekularformel |
C7H14O4 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
(2S,4R,5S,6S)-4,6-dimethyloxane-2,4,5-triol |
InChI |
InChI=1S/C7H14O4/c1-4-6(9)7(2,10)3-5(8)11-4/h4-6,8-10H,3H2,1-2H3/t4-,5-,6-,7+/m0/s1 |
InChI-Schlüssel |
YQLFLCVNXSPEKQ-ZTYPAOSTSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@](C[C@H](O1)O)(C)O)O |
Kanonische SMILES |
CC1C(C(CC(O1)O)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




